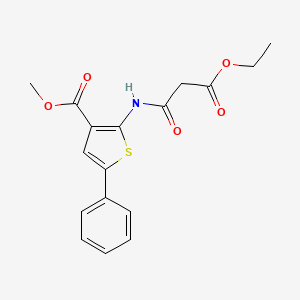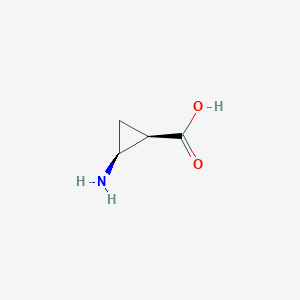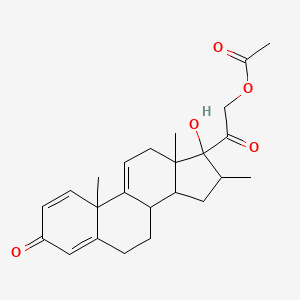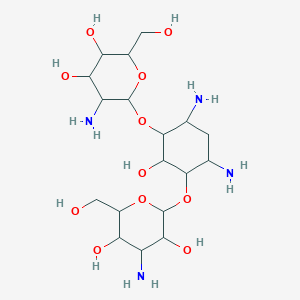
4-(1-Propenyl butenyl) pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Propenyl butenyl) pyridine: is an organic compound with the molecular formula C₁₂H₁₅N It belongs to the class of pyridines, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Propenyl butenyl) pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine, which is commercially available.
Alkylation: The pyridine undergoes alkylation with 1-bromo-3-buten-2-one under basic conditions to introduce the butenyl group.
Propenylation: The resulting intermediate is then subjected to a propenylation reaction using propenyl bromide in the presence of a strong base like sodium hydride.
The reaction conditions generally involve:
Temperature: Reactions are typically carried out at elevated temperatures (around 80-100°C) to ensure complete conversion.
Solvent: Common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF).
Catalysts: Bases such as potassium carbonate or sodium hydride are used to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques like distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-Propenyl butenyl) pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Saturated derivatives of this compound.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
4-(1-Propenyl butenyl) pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-Propenyl butenyl) pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate conversion.
Receptor Modulation: It can act as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
4-(1-Propenyl butenyl) pyridine can be compared with other similar compounds such as:
4-Butenyl pyridine: Lacks the propenyl group, making it less versatile in certain reactions.
4-Methyl-2-(2-methyl-1-propenyl) pyridine: Has a different substitution pattern, leading to distinct chemical properties and reactivity.
The uniqueness of this compound lies in its dual substitution, which provides a balance of reactivity and stability, making it a valuable compound in various applications.
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
4-hepta-1,6-dien-4-ylpyridine |
InChI |
InChI=1S/C12H15N/c1-3-5-11(6-4-2)12-7-9-13-10-8-12/h3-4,7-11H,1-2,5-6H2 |
InChI Key |
ACCGPKNXXJZHJB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC=C)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cycloheptanol, 2-[[(phenylmethyl)amino]methyl]-, cis-](/img/structure/B12070175.png)


![1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene](/img/structure/B12070195.png)

![4-(3-(5-chlorobenzo[b]thiophen-7-ylamino)-1H-pyrazol-5-yl)phenol](/img/structure/B12070204.png)


![benzyl N-[(4-formylcyclohexyl)methyl]carbamate](/img/structure/B12070217.png)





